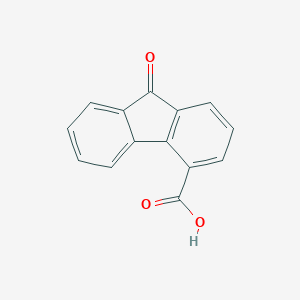

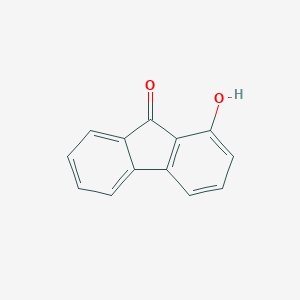

1-Hydroxyfluoren-9-one

Overview

Description

Structural, Electronic, and Optical Properties

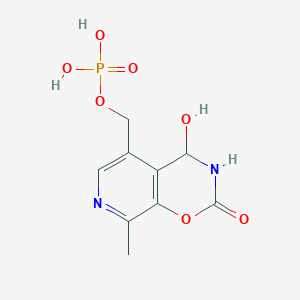

The study of 9-heterofluorenes, which includes derivatives like 1-hydroxyfluoren-9-one, reveals that these compounds possess highly aromatic and electrooptically active properties. By substituting different atoms at the 9 position of fluorene, the molecular structures and properties can be significantly altered. The oxidation state of the substituent atom plays a crucial role in determining the electronic and optical characteristics of these heterofluorenes. The energy levels and frontier wave functions analyzed through HOMO-LUMO interaction theory indicate that most heterofluorenes have low-lying LUMO and belong to type B of interaction, while compounds like carbazole and selenafluorene exhibit high-lying HOMO and belong to type C of interaction. These findings suggest that this compound and its derivatives could have interesting electronic and optical applications .

Synthesis and Characterization

The synthesis of this compound can occur through bacterial catabolism, as demonstrated by the transformation of fluorene by Pseudomonas sp. F274. This process yields 1,1a-dihydroxy-1-hydrofluoren-9-one, which upon acidic dehydration produces this compound. The structural identity of these compounds has been confirmed through various spectroscopic methods, and the chiral nature of the dihydroxy derivative suggests a specific stereochemistry that is relevant to the catabolic pathway of fluorene .

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be characterized using NMR, IR, and UV-visible spectroscopies. These methods help in identifying the conjugated backbone and functional groups present in the molecules. For instance, the synthesis of poly(9-ethynyl-9-hydroxyfluorene) involves a transition metal-catalyzed polymerization, resulting in a polymer with a conjugated backbone that includes fluorene and hydroxy groups. The molecular structure of these polymers is crucial for understanding their stability and solubility in various organic solvents .

Chemical Reactions Analysis

The reactivity of this compound can be inferred from studies on similar fluorene derivatives. For example, the synthesis of a new fluorosurfactant demonstrates that fluorene compounds can undergo hydroxylation and subsequent oxidative cleavage, leading to the formation of various metabolites. This indicates that this compound could also participate in similar biotransformation reactions, which is important for understanding its environmental fate and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The conformational preferences of fluorene derivatives, such as 9-methoxyfluorene, suggest that lone-pair electron-π-electron interactions play a role in determining the molecule's geometry. This can have implications for the physical properties, such as boiling point, melting point, and solubility, of this compound . Additionally, the synthesis of novel fluorene-based monomers, like 9,9-bis(4-hydroxyphenyl)-9-silafluorene, and their incorporation into polyesters can provide insights into the material properties that this compound derivatives might exhibit .

Scientific Research Applications

Bacterial Catabolism and Environmental Impacts

- Bacterial Catabolism of Fluorene: S. Selifonov et al. (1993) studied the transformation of fluorene by Pseudomonas sp. F274, which yielded 1,1a-dihydroxy-1-hydrofluoren-9-one as a product of angular dioxygenation of 9-fluorenone. This compound is an intermediate in fluorene catabolism and not a dead-end product, indicating its environmental significance in bacterial degradation of polycyclic aromatic hydrocarbons (PAHs) (S. Selifonov, M. Grifoll, J. E. Gurst, & P. Chapman, 1993).

Chemical Synthesis and Molecular Interactions

- Chemical Synthesis Methods: François et al. (2018) demonstrated a process for synthesizing 9-hydroxyfluorenes through a tandem Suzuki/phenolic aldolisation sequence. Their research provides insights into efficient methods for synthesizing fluorene derivatives, including 1-Hydroxyfluoren-9-one (Benjamin François, Luc Szczubelek, F. Berrée, T. Roisnel, & B. Carboni, 2018).

Environmental Fate and Toxicity Assessment

- Environmental Transformation of Hydroxylated PAHs: Ge et al. (2016) investigated the aqueous photochemical behavior of 9-Hydroxyfluorene, revealing its fast photodegradation in sunlit surface waters. This research is crucial for understanding the environmental fate and potential risks of hydroxylated PAHs like this compound (L. Ge, G. Na, Chang-Er L Chen, Jun Yu Li, Maowei Ju, Y. Wang, Kai Li, Peng Zhang, & Z. Yao, 2016).

Analytical Detection and Monitoring

- Analytical Detection in Biological Samples: Luque‐Uría et al. (2017) developed an HPLC method for determining 9-Hydroxyfluorene in human urine, highlighting its use as a biomarker for exposure to PAHs (Á. Luque‐Uría, A. Espinosa-Mansilla, & I. Durán-Merás, 2017).

Photophysical Studies

- Photophysical Behaviors: Nayak & Dogra (2005) explored the photophysical properties of 1-hydroxy-9-fluorenone in various solvents, providing insights into its fluorescence characteristics which are crucial for potential applications in optical materials and sensors (M. Nayak & S. Dogra, 2005).

Mechanism of Action

Target of Action

1-Hydroxy-9-fluorenone, also known as 1-Hydroxyfluoren-9-one, primarily targets the Pseudomonas sp. strain SMT-1 . This strain has been found to degrade fluorene, a polycyclic aromatic hydrocarbon (PAH), via a pathway initiated through monooxygenation of fluorene on the C-9 position .

Mode of Action

The compound’s interaction with its targets involves an Excited State Intramolecular Proton Transfer (ESIPT) mechanism . The ESIPT dynamics of 1-Hydroxy-9-fluorenone were investigated theoretically, and it was found that the intramolecular hydrogen bond was strengthened in the S1 state . This process is crucial for the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

The degradation of fluorene by Pseudomonas sp. strain SMT-1 involves several biochemical pathways. The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone and 3,4-dihydroxy-9-fluorenone . These intermediates are part of the involved catabolic pathway of fluorene .

Pharmacokinetics

The compound is a yellow to orange crystalline solid and is soluble in dichloromethane and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of 1-Hydroxy-9-fluorenone’s action are primarily related to its role in the degradation of fluorene. The compound is an intermediate in synthesizing Fluoren-1-ol, a metabolite of the PAH micropollutant Fluorene, with potential mutagenic effects . It is used as biomarkers to evaluate exposure to PAHs and environmental tobacco smoke in the general population .

Action Environment

The action of 1-Hydroxy-9-fluorenone can be influenced by environmental factors. For instance, the formation of 1:1 and 1:2 complexes with β-cyclodextrin (β-CD) has been reported, with an unusual red shift in emission observed at higher concentrations of β-CD . This suggests that the compound’s action, efficacy, and stability can be affected by its environment, particularly the presence of other molecules like β-CD .

Safety and Hazards

1-Hydroxyfluoren-9-one may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . The toxicological properties of this material have not been fully investigated . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

Biochemical Analysis

Biochemical Properties

1-Hydroxy-9-fluorenone interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the degradation of fluorene by the Pseudomonas sp. SMT-1 strain . The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone and 3,4-dihydroxy-9-fluorenone . The fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain interacts with 1-Hydroxy-9-fluorenone .

Molecular Mechanism

The molecular mechanism of 1-Hydroxy-9-fluorenone involves its interaction with the 4921 dioxygenase enzyme . The enzyme was most active at pH 7.5 and 25 °C in Tris–HCl buffer . The apparent Km and Vmax values were 25.99 µM min −1 and 0.77 U mg −1, respectively .

Metabolic Pathways

1-Hydroxy-9-fluorenone is involved in the metabolic pathway of fluorene degradation . The identified intermediates were 9-fluorenone and 3,4-dihydroxy-9-fluorenone . The specific primers were designed to amplify the fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain .

properties

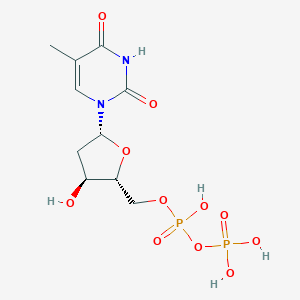

IUPAC Name |

1-hydroxyfluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUNMPSDKIURJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212855 | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6344-60-1 | |

| Record name | 1-Hydroxyfluorenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6344-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxyfluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Hydroxyfluoren-9-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4YR69TDU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 1-hydroxy-9-fluorenone formed in biological systems?

A: 1-Hydroxy-9-fluorenone is identified as a metabolite in the bacterial degradation of fluorene. Specifically, it is formed through the angular dioxygenation of 9-fluorenone by microorganisms like Pseudomonas sp. F274. [] This process leads to the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one, which can then be dehydrated to yield 1-hydroxy-9-fluorenone. []

Q2: What are the major products observed in the photo-oxygenation of fluorenyl ethyl sulfide?

A: Both dye-sensitized and 9,10-dicyanoanthracene (DCA)-sensitized photo-oxygenation of fluorenyl ethyl sulfide produce a similar product profile. [] The major products identified include:

Q3: Does the structure of fluorenylidene derivatives influence their photo-oxygenation reactions?

A: Yes, research suggests that the substituents on the exocyclic carbon atom of fluorenylidene derivatives can influence the outcome of their photosensitized oxygenation reactions. []

Q4: Are there any known bacteria capable of utilizing fluorene as a sole carbon and energy source?

A: Yes, Staphylococcus auriculans DBF63 has been isolated and shown to utilize both dibenzofuran and fluorene as its sole carbon and energy source. [] This bacterium produces several metabolites during fluorene degradation, including 1-hydroxy-9-fluorenone. []

Q5: What is the significance of the chirality observed in biologically produced 1,1a-dihydroxy-1-hydrofluoren-9-one?

A: The isolation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one as a single enantiomer with a proposed cis-stereochemistry of the hydroxyl groups suggests a highly specific enzymatic reaction in the bacterial catabolism of fluorene. [] Further research is required to fully understand the enzyme's stereospecificity and its implications for the degradation pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.